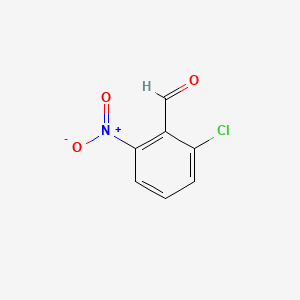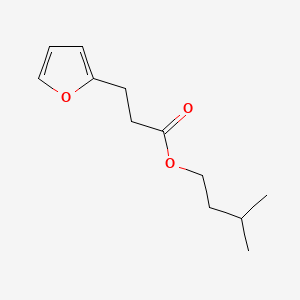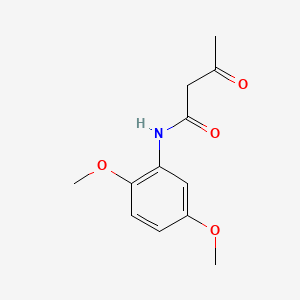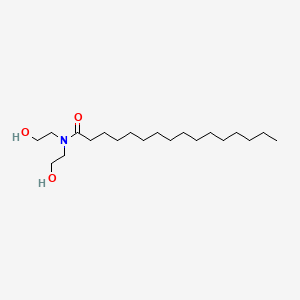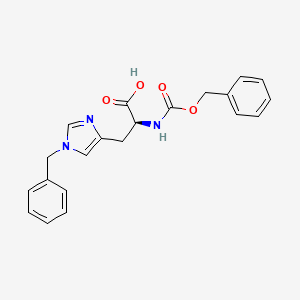
Z-His(Bzl)-OH
Übersicht
Beschreibung
Z-His(Bzl)-OH is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of histidine, an amino acid that plays a vital role in various physiological processes. Z-His(Bzl)-OH is used in various scientific research applications due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Photocatalysis
Z-His(Bzl)-OH and related compounds have applications in photocatalysis. For instance, a study conducted by Yuan et al. (2020) on BiVO4/ZnIn2S4 (BZ) Z-scheme composite, used for photodegrading methyl orange, reveals the importance of such compounds in enhancing photocatalytic reactions due to improved separation of photogenerated carriers. This finding highlights the potential use of Z-His(Bzl)-OH in similar photocatalytic processes for environmental applications (Yuan et al., 2020).
Z-DNA Research
Z-DNA, a left-handed DNA structure, is another area where Z-His(Bzl)-OH related compounds play a role. A study by Zhang et al. (2019) demonstrates the formation of stable Z-DNA under physiological conditions, which is crucial for understanding the biological roles of Z-DNA. The research indicates that compounds similar to Z-His(Bzl)-OH can aid in stabilizing Z-DNA formations, thus contributing significantly to genetic research and biotechnology applications (Zhang et al., 2019).
Peptide Synthesis
Z-His(Bzl)-OH is also relevant in the field of peptide synthesis. Ohta et al. (1979) synthesized a model peptide for iron-sulfur protein, incorporating Z-Gly-Cys (Bzl) and other compounds. This illustrates the role of Z-His(Bzl)-OH in the synthesis of complex peptides, which has implications for biochemical and pharmaceutical research (Ohta et al., 1979).
Transcription and Genome Stability
In the context of transcription and genome stability, Z-DNA-forming sites in the human genome are influenced by compounds like Z-His(Bzl)-OH. Shin et al. (2016) found that Z-DNA-forming sites are associated with actively transcribed regions, suggesting the significance of these compounds in genetic regulation and stability (Shin et al., 2016).
Iron-Sulfur Complex Formation
Z-His(Bzl)-OH related compounds are also used in forming iron-sulfur complexes, as demonstrated in the synthesis of heptapeptides corresponding to sequences in adrenodoxin from bovine adrenal cortex. The study by Okada et al. (1979) illustrates the role of these compounds in bioinorganic chemistry, particularly in understanding and synthesizing metalloproteins (Okada et al., 1979).
Eigenschaften
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(26)19(23-21(27)28-14-17-9-5-2-6-10-17)11-18-13-24(15-22-18)12-16-7-3-1-4-8-16/h1-10,13,15,19H,11-12,14H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRIMXAOFFQMC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-His(Bzl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Z-His(Bzl)-OH exert its anticancer effects in human cancer cells?
A: Research indicates that Z-His(Bzl)-OH exhibits anticancer activity by influencing the expression of key genes involved in cell survival and apoptosis (programmed cell death). Specifically, treatment with Z-His(Bzl)-OH in MCF-7 breast cancer cells led to an increase in the expression of the p53 gene, a tumor suppressor gene known to induce apoptosis in response to cellular damage []. Concurrently, Z-His(Bzl)-OH treatment downregulated the expression of the Bcl-2 gene, which is known to promote cell survival by inhibiting apoptosis []. This coordinated regulation of p53 and Bcl-2 suggests that Z-His(Bzl)-OH pushes cancer cells towards a state of programmed cell death, ultimately inhibiting their growth and proliferation.
Q2: What evidence supports the anticancer activity of Z-His(Bzl)-OH in vitro?
A: The study demonstrated that Z-His(Bzl)-OH effectively inhibits the growth of both A549 lung cancer cells and MCF-7 breast cancer cells in a dose-dependent manner []. The researchers determined the compound's potency by calculating the IC50 value, which represents the concentration required to inhibit cell viability by 50%. Z-His(Bzl)-OH exhibited IC50 values of 24.88 μM and 24.8 μM in A549 and MCF-7 cells, respectively, indicating its ability to effectively kill both types of cancer cells []. Interestingly, the combination of Z-His(Bzl)-OH with quercetin, a naturally occurring compound with known anticancer properties, exhibited synergistic cytotoxic effects, resulting in significantly lower IC50 values (6.72 μM and 9.79 μM in A549 and MCF-7 cells, respectively) []. This synergistic effect suggests that combining Z-His(Bzl)-OH with other anticancer agents could potentially enhance its therapeutic efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





